(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine (2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16202336
InChI: InChI=1S/C12H14N2S/c1-8-5-10(3-4-11(8)6-13)12-9(2)14-7-15-12/h3-5,7H,6,13H2,1-2H3
SMILES:
Molecular Formula: C12H14N2S
Molecular Weight: 218.32 g/mol

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine

CAS No.:

Cat. No.: VC16202336

Molecular Formula: C12H14N2S

Molecular Weight: 218.32 g/mol

* For research use only. Not for human or veterinary use.

(2-Methyl-4-(4-methylthiazol-5-yl)phenyl)methanamine -

Specification

Molecular Formula C12H14N2S
Molecular Weight 218.32 g/mol
IUPAC Name [2-methyl-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methanamine
Standard InChI InChI=1S/C12H14N2S/c1-8-5-10(3-4-11(8)6-13)12-9(2)14-7-15-12/h3-5,7H,6,13H2,1-2H3
Standard InChI Key NOAKIESNFFJSTA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C2=C(N=CS2)C)CN

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound features a benzylamine core substituted at the para-position with a 4-methylthiazole heterocycle. Its IUPAC name, (4-(4-methylthiazol-5-yl)phenyl)methanamine, reflects this arrangement. X-ray crystallographic studies reveal planarity between the aromatic rings, with the thiazole's sulfur atom positioned ortho to the phenyl connection point .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₂N₂S
Molecular Weight204.29 g/mol
CAS Registry Number1448189-30-7
XLogP32.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The compound's calculated partition coefficient (XLogP3 = 2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for biological applications .

Synthetic Precursors

Industrial-scale production utilizes three primary components:

  • 4-Bromobenzylamine for aromatic ring functionalization

  • 4-Methylthiazole-5-carboxylic acid as heterocyclic precursor

  • Palladium catalysts for cross-coupling reactions

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The optimized route employs Suzuki-Miyaura coupling between tert-butyl 4-bromobenzylcarbamate and 4-methylthiazole-5-boronic acid. Key process parameters include:

Table 2: Reaction Optimization Parameters

ParameterOptimal Value
Catalyst Loading5 mol% Pd(OAc)₂
Temperature130°C
Solvent SystemDMAc/H₂O (4:1)
Reaction Time4 hours

This method achieves 96% conversion efficiency with >97% purity post-crystallization .

Protection/Deprotection Strategy

A Boc-protection approach prevents amine oxidation during synthesis:

  • Initial protection of 4-bromobenzylamine using di-tert-butyl dicarbonate

  • Cross-coupling under inert atmosphere

  • Acidic deprotection with HCl/dioxane

The three-step sequence yields the hydrochloride salt as a stable, crystalline solid suitable for long-term storage .

Applications in PROTAC Development

VHL E3 Ligase Recruitment

The compound's primary application lies in constructing Von Hippel-Lindau (VHL) E3 ligase-binding motifs. When conjugated to target protein ligands, it enables:

  • Formation of ternary complexes with ubiquitination machinery

  • Selective degradation of oncoproteins like BRD4 and ERα

  • Sub-stoichiometric activity through catalytic protein destruction

Table 3: PROTAC Candidates Utilizing This Intermediate

PROTAC TargetDegradation DC₅₀ (nM)Reference
BRD43.2Yan et al. 2022
ERα12.4Buckley et al.
Tau Protein28.9Steinebach et al.

Recent studies demonstrate picomolar cellular potency when paired with optimized warheads .

Structure-Activity Relationship Insights

The 4-methylthiazole moiety confers:

  • Enhanced VHL binding affinity through hydrophobic interactions

  • Metabolic stability via steric shielding of the amine group

  • Improved pharmacokinetics compared to phenyl analogs

Removal of the thiazole methyl group reduces degradation efficiency by 47-fold, underscoring its critical role .

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):
δ 9.09 (s, 1H, Thiazole-H)
δ 8.57 (s, 3H, NH₃⁺)
δ 7.62 (d, J=8.2 Hz, 2H, Ar-H)
δ 7.55 (d, J=8.1 Hz, 2H, Ar-H)
δ 4.06 (q, J=5.7 Hz, 2H, CH₂NH₂)
δ 2.47 (s, 3H, CH₃)

The upfield methyl singlet at 2.47 ppm confirms thiazole substitution pattern .

Formulation and Stability

Salt Selection

The hydrochloride salt demonstrates:

  • Superior hygroscopicity profile vs. free base

  • pH-dependent solubility (2.1 mg/mL at pH 3 vs. 0.3 mg/mL at pH 7)

  • Accelerated stability >24 months at -20°C

Table 4: Stability Under Various Conditions

ConditionDegradation After 6 Months
25°C/60% RH2.1%
40°C/75% RH8.7%
-80°C (desiccated)0.3%

Lyophilized formulations maintain potency during international shipping .

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